2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile
Description
2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole-derived nitrile compound characterized by a cyclopentyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an acetonitrile moiety at position 3. According to available data, its molecular formula is C₆H₁₀N₂, with a molecular weight of 110.16 g/mol and a CAS registry number of 138948-41-1 . Pyrazole derivatives, including this compound, are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
2-(1-cyclopentylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-5-9-6-8-13(12-9)10-3-1-2-4-10/h6,8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKVJURGXVDKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267973 | |
| Record name | 1H-Pyrazole-3-acetonitrile, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-00-4 | |
| Record name | 1H-Pyrazole-3-acetonitrile, 1-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-acetonitrile, 1-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds like 1,3-dicarbonyl compounds, enones, ynones, and vinyl ketones possessing a leaving group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetonitrile with structurally analogous pyrazole-acetonitrile derivatives, focusing on molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of Pyrazole-Acetonitrile Derivatives
Key Findings:
Structural and Molecular Variations :
- The cyclopentyl derivative (C₆H₁₀N₂) has a smaller molecular weight than the phenyl analog (C₁₁H₉N₃, 183.21 g/mol), reflecting the cyclopentyl group’s compact, aliphatic nature versus the phenyl group’s aromatic bulk .
- Substituents influence lipophilicity: Cyclopentyl and isopropyl groups enhance lipid solubility, whereas the phenyl group may promote π-π interactions in biological systems .
Synthesis and Physical Properties: The methyl-substituted derivative was synthesized in 92% yield via a KCN-mediated reaction in DMSO, yielding a reddish oil . Physical states (e.g., oil vs. solid) are sparsely reported, suggesting variability in crystallinity based on substituent size and symmetry.
The phenyl derivative (CAS 1343099-23-9) is noted as temporarily out of stock, underscoring its demand in research . The isopropyl analog lacks safety documentation, highlighting a gap in hazard characterization .
Reactivity and Functional Insights:
- The acetonitrile group (-CH₂CN) serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) .
- Bulky substituents (e.g., cyclopentyl) may sterically hinder reactions at the pyrazole ring, whereas smaller groups (e.g., methyl) offer greater synthetic flexibility .
Biological Activity
2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1260659-00-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentyl group linked to a pyrazole ring, which is known for its diverse biological activities. The acetonitrile moiety contributes to its chemical reactivity and solubility properties.
Research has indicated that compounds similar to this compound may interact with various biological targets:
- Antibacterial Activity : Analogous compounds have shown efficacy against strains like Pseudomonas aeruginosa and Staphylococcus aureus, potentially through inhibition of folic acid synthesis pathways, which are crucial for bacterial growth.
- Antioxidant Properties : The compound's structural features suggest it may possess antioxidant capabilities, as evidenced by DPPH and ABTS radical scavenging assays commonly used to evaluate such properties.
Biochemical Pathways
The biological activity of this compound may involve several biochemical pathways:
- Cell Signaling : It could modulate cell signaling pathways that influence cellular metabolism and gene expression.
- Enzyme Interactions : The compound might act as an inhibitor or activator of specific enzymes, impacting various metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against Pseudomonas aeruginosa | |
| Antioxidant | DPPH and ABTS scavenging activity | |
| Cytotoxicity | Potential anticancer effects in vitro |
Case Studies
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent activity . Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells, marking them as suitable candidates for further development as anticancer agents.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Analog Compound A | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |
| Analog Compound B | MDA-MB-231 | TBD | Inhibition of proliferation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
